8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline, or 8-CPMQ for short, is an organic compound that has been studied for its potential applications in scientific research. 8-CPMQ is a small molecule that is easily synthesized and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
8-CPMQ has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties, making it a useful tool for studying a variety of cellular processes. 8-CPMQ has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of tumors in animal models. Additionally, 8-CPMQ has been found to have anti-diabetic properties, and has been used to study the effects of diabetes on the body.
Mechanism of Action
Target of Action
The primary target of the compound “8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline” is currently unknown . Similar compounds have been found to interact with proteins such as focal adhesion kinase 1 . This protein plays a crucial role in cellular adhesion and migration, which are essential processes in many biological contexts, including development, immunity, and cancer metastasis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target protein, potentially altering its activity .
Biochemical Pathways
If the compound does indeed target focal adhesion kinase 1, it could potentially influence pathways related to cell adhesion, migration, and survival .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
If the compound does indeed target focal adhesion kinase 1, it could potentially influence cell adhesion, migration, and survival .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cell type or tissue in which the compound is acting .
Advantages and Limitations for Lab Experiments
8-CPMQ has several advantages for use in lab experiments. It is easily synthesized and has a variety of biochemical and physiological effects. Additionally, 8-CPMQ is relatively inexpensive and can be stored for long periods of time without degrading. However, 8-CPMQ also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of 8-CPMQ is not yet known, making it difficult to predict its effects in different contexts.
Future Directions
There are a variety of potential future directions for further research on 8-CPMQ. Further research is needed to better understand the exact mechanism of action of 8-CPMQ and its potential applications in different contexts. Additionally, further research is needed to determine the optimal dosage and administration of 8-CPMQ for different applications. Furthermore, further research is needed to investigate the potential side effects of 8-CPMQ and to develop safer and more effective formulations. Finally, further research is needed to explore the potential synergistic effects of 8-CPMQ when combined with other compounds.
Synthesis Methods
8-CPMQ is synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol and morpholine to form 4-chloro-2-morpholino-phenol. This is followed by a Friedel-Crafts alkylation reaction of 4-chloro-2-morpholino-phenol with 4-chloro-2-methoxy-quinoline to form 8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline. The synthesis of 8-CPMQ is relatively simple and can be completed in a short amount of time.
properties
IUPAC Name |
4-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCORTMFUFQGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.